5-(4-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a dimethylpyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine core.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group may yield a ketone, while nucleophilic substitution of the fluorophenyl group can result in various substituted derivatives.
Scientific Research Applications
5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-FLUOROPHENYL)-4-(2-METHOXYPHENOXY)THIENO(2,3-D)PYRIMIDINE
- 5-(4-FLUOROPHENYL)-4-(1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE
- 5-(4-CHLOROPHENYL)-4-(2-NAPHTHYLOXY)THIENO(2,3-D)PYRIMIDINE
Uniqueness
Compared to these similar compounds, 5-(4-FLUOROPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H16FN3O3 |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16FN3O3/c1-18-12-9-20(7-8-21)14(10-3-5-11(17)6-4-10)13(12)15(22)19(2)16(18)23/h3-6,9,21H,7-8H2,1-2H3 |
InChI Key |
MUXLTPMXJKYANU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.